(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved via a Mannich reaction, where 3-methoxybenzaldehyde, proline, and formaldehyde are reacted under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.
Scientific Research Applications
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, while the carboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2R,3S)-3-(3-hydroxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2R,3S)-3-(3-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the methoxy group at the meta position, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
IUPAC Name |
(2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOIQDLBHKVKFC-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCN[C@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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